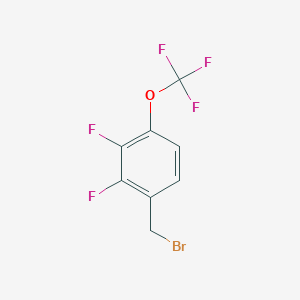

2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide

Description

Properties

IUPAC Name |

1-(bromomethyl)-2,3-difluoro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5O/c9-3-4-1-2-5(7(11)6(4)10)15-8(12,13)14/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSOPSVZWQORKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)F)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide involves the bromination of 2,3-difluoro-4-(trifluoromethoxy)toluene. This reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the benzyl position .

Industrial Production Methods

In an industrial setting, the production of 2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction Reactions: Reduction can lead to the formation of benzyl alcohol derivatives

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol are employed

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include benzaldehyde and benzoic acid derivatives.

Reduction: Products include benzyl alcohol derivatives

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide involves several chemical reactions that utilize halogenation and trifluoromethoxylation techniques. These methods are crucial for creating compounds that can serve as intermediates in further chemical transformations.

- Chemical Structure : The compound can be represented by the molecular formula with a molecular weight of approximately 335.02 g/mol.

- Synthesis Pathways : Common synthetic routes include the introduction of trifluoromethoxy groups into aromatic systems via electrophilic aromatic substitution and subsequent bromination to yield the desired bromide derivative.

Anticancer Activity

Research indicates that compounds similar to 2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide may exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanisms involved include:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis as evidenced by flow cytometry analyses showing increased sub-G1 populations in treated cells.

- Reactive Oxygen Species Generation : Increased levels of reactive oxygen species (ROS) within cells contribute to oxidative stress and subsequent cell death in cancerous tissues.

Neurological Effects

The compound has been noted for potential hypnotic effects, suggesting its application in treating sleep disorders. Animal model studies indicate sedative properties that may be beneficial for insomnia treatments.

Liquid Crystals and Electronic Materials

The unique electronic properties imparted by the trifluoromethoxy group make this compound valuable in the development of liquid crystal materials and electronic chemicals. Its ability to modify the electronic characteristics of polymers is particularly useful in creating advanced materials for displays and sensors .

Case Studies and Research Findings

Several studies have documented the synthesis and application of compounds related to 2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide involves its reactivity towards nucleophiles. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

The table below compares key structural and physical properties of 2,3-difluoro-4-(trifluoromethoxy)benzyl bromide with three analogs:

Key Observations:

- Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) enhances electrophilicity at the benzyl position, facilitating nucleophilic substitution (e.g., with amines or thiols). Fluorine substituents (2,3-difluoro analog) further amplify this effect compared to chlorine .

- Molecular Weight : The 2,3-difluoro derivative is lighter than its dichloro analog (323.92 vs. 290.9 g/mol), reflecting fluorine’s lower atomic mass.

- Physical State : Chlorinated analogs (e.g., 3-chloro- and 2,6-dichloro-) tend to form solids or higher-boiling liquids due to stronger intermolecular forces, while fluorinated derivatives are more likely to remain liquids at room temperature .

Nucleophilic Substitution

- 4-(Trifluoromethoxy)benzyl bromide : Used in the synthesis of pretomanid, a tuberculosis drug, via coupling with imidazole derivatives under basic conditions (K₂CO₃/DMF) .

- 2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide : Expected to exhibit faster reaction kinetics in SN2 reactions due to fluorine’s stronger electron-withdrawing effect compared to chlorine. This property is advantageous in constructing fluorinated bioactive molecules.

- 3-Chloro-4-(trifluoromethoxy)benzyl bromide : Demonstrated in the synthesis of N-[3-chloro-4-(trifluoromethoxy)benzyl]benzamide derivatives via phthalimide substitution (80°C, DMF) .

Stability and Handling

- Fluorinated Derivatives: Enhanced stability against hydrolysis compared to non-fluorinated benzyl bromides, attributed to reduced electron density at the benzylic carbon.

- Chlorinated Analogs : May require stricter temperature control during reactions to avoid decomposition, as seen in the synthesis of imidazolium salts (e.g., heating at 100°C in aqueous methylamine) .

Pharmacological and Industrial Relevance

- 2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide : Fluorine’s metabolic stability and lipophilicity make this compound valuable in designing CNS-targeting drugs or pesticides.

- 4-(Trifluoromethoxy)benzyl bromide : Critical in antitubercular agents (e.g., pretomanid), where the trifluoromethoxy group improves membrane permeability .

- 2,6-Dichloro-4-(trifluoromethoxy)benzyl bromide : Used in agrochemicals, leveraging chlorine’s persistence for prolonged activity .

Biological Activity

2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide is a halogenated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyl group with difluoro and trifluoromethoxy substituents. Its chemical formula is , and it possesses distinct physicochemical properties that contribute to its biological activity.

The biological activity of 2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide primarily involves its interaction with specific molecular targets. Notably, it has been studied for its potential as an enzyme inhibitor and its effects on various cellular processes.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as carbonic anhydrase-II, which plays a crucial role in various physiological processes. By binding to the active site of the enzyme, it prevents normal enzymatic function, which can lead to therapeutic effects in conditions where carbonic anhydrase is implicated.

- Antimicrobial Activity : Research indicates that halogenated compounds like 2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide exhibit significant antimicrobial properties. These compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of 2,3-Difluoro-4-(trifluoromethoxy)benzyl bromide:

- Antiparasitic Activity : In vitro assays have demonstrated that halogenated benzyl compounds exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. For instance, modifications in the structure of similar compounds have resulted in enhanced potency against various strains of malaria parasites .

- Pharmacokinetics : The pharmacokinetic profile of this compound has been evaluated in animal models. It demonstrated favorable absorption and distribution characteristics, which are essential for effective therapeutic applications .

Table 1: Summary of Biological Activities

Q & A

Q. Table 1. Optimization of Amination Reaction Conditions

| Condition | Yield (%) | Byproducts Identified | Reference |

|---|---|---|---|

| DMF, 80°C, K₂CO₃ | 85 | Benzyl alcohol (5%) | |

| THF, 25°C, NaH | 60 | Styrene (10%) | |

| DCM, 0°C, TEA | 70 | None |

Q. Table 2. Stability Under Various Storage Conditions

| Condition | Degradation (%) at 6 Months |

|---|---|

| –20°C, N₂ atmosphere | <2 |

| 4°C, ambient air | 8 |

| 25°C, light-exposed | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.